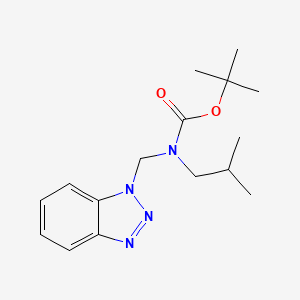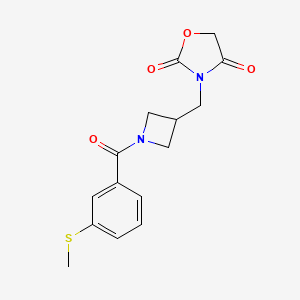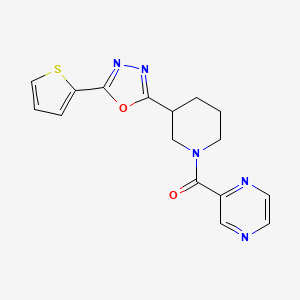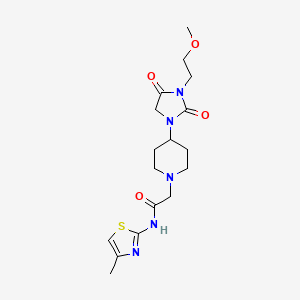
4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H12ClNO3S . It is used in various scientific research.
Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation. Of these, the most common type is electrophilic substitution .Applications De Recherche Scientifique
Cognitive Enhancement and Receptor Antagonism
One of the notable applications is in the enhancement of cognitive functions through receptor antagonism. Research has demonstrated compounds with similar structural features showing potent antagonistic activity on specific serotonin receptors (5-HT6), leading to improved cognitive outcomes in animal models. For instance, a study highlighted a compound exhibiting high affinity and selectivity for 5-HT6 receptors, demonstrating significant cognitive enhancement in aged rats through the modulation of cholinergic function. This suggests potential therapeutic utility in cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor and Antihypertensive Properties
Another critical area of application is in the development of antitumor and antihypertensive agents. Research into quinoline and tetrahydroquinoline derivatives has unveiled their potential in treating hypertension and cancer. For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic activities, showing significant potency (Rahman et al., 2014). Additionally, novel tetrahydroquinoline derivatives bearing the sulfonamide moiety were discovered as a new class of antitumor agents, with some compounds outperforming the reference drug Doxorubicin in efficacy (Alqasoumi et al., 2010).
Selective Receptor Agonism for Therapeutic Applications
The exploration of tetrahydroisoquinoline derivatives containing benzenesulfonamide has led to the identification of selective human beta3 adrenergic receptor agonists. These compounds exhibit significant selectivity and efficacy, suggesting potential for the development of new therapeutic agents targeting metabolic and cardiovascular diseases (Parmee et al., 2000).
Inhibition of Human Carbonic Anhydrases
The compound and its derivatives have been studied for their inhibitory effects on human carbonic anhydrases, which play crucial roles in various physiological processes. Research has designed novel sulfonamide derivatives showing remarkable inhibition and selectivity for specific carbonic anhydrase isoforms, offering insights into developing more effective and targeted inhibitors (Bruno et al., 2017).
Antimicrobial and Antifungal Applications
Research into quinoline and sulfonamide derivatives has also extended to antimicrobial and antifungal applications. Synthesis and evaluation of new compounds have demonstrated potent activity against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Gupta & Halve, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-12-11-21-10-2-3-14-4-7-16(13-18(14)21)20-25(22,23)17-8-5-15(19)6-9-17/h4-9,13,20H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJFKDIZYRKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717402.png)
![8-(4-methoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2717403.png)
![2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2717405.png)
![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2717406.png)
![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole](/img/structure/B2717411.png)


![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)



![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)